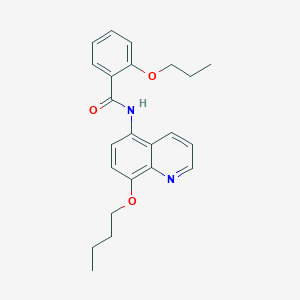![molecular formula C22H20ClN3O2 B11316462 5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11316462.png)
5-chloro-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran core, a pyrazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Substitution Reactions: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at specific positions on the benzofuran and pyrazole rings.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-Chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3,6-dimethyl-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
- 5-Chloro-3,6-dimethyl-N-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
- 5-Chloro-3,6-dimethyl-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-3,6-dimethyl-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20ClN3O2 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
5-chloro-3,6-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-6-16(7-5-13)12-26-20(8-9-24-26)25-22(27)21-15(3)17-11-18(23)14(2)10-19(17)28-21/h4-11H,12H2,1-3H3,(H,25,27) |
InChI Key |
GHKCCHGVLRUHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316387.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)
![2-{3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316402.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316408.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
![N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11316421.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B11316439.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11316442.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316444.png)
![1-(Azepan-1-yl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11316452.png)
![N-benzyl-2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316455.png)
